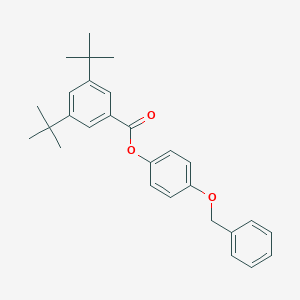
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is an organic compound with a complex structure It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a benzoate moiety substituted with two tert-butyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE typically involves multiple steps. One common method includes the protection of phenol with a benzyl group, followed by esterification with 3,5-di(tert-butyl)benzoic acid. The reaction conditions often involve the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Industrial methods also focus on cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE can undergo various chemical reactions, including:
Oxidation: The benzylic position is susceptible to oxidation, leading to the formation of benzoic acids.
Reduction: Reduction reactions can convert carbonyl groups to alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Friedel-Crafts acylation using aluminum chloride (AlCl3) as a catalyst.
Major Products
The major products formed from these reactions include benzoic acids, alcohols, and substituted aromatic compounds.
Scientific Research Applications
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the tert-butyl groups provide steric hindrance, affecting the compound’s reactivity and binding affinity . These interactions can influence various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- 3,5-Di-tert-butyl-4-hydroxybenzaldehyde
- 3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid
Uniqueness
4-(BENZYLOXY)PHENYL 3,5-DI(TERT-BUTYL)BENZOATE is unique due to the presence of both benzyloxy and tert-butyl groups, which confer distinct chemical properties. These structural features enhance its stability and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C28H32O3 |
|---|---|
Molecular Weight |
416.6g/mol |
IUPAC Name |
(4-phenylmethoxyphenyl) 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C28H32O3/c1-27(2,3)22-16-21(17-23(18-22)28(4,5)6)26(29)31-25-14-12-24(13-15-25)30-19-20-10-8-7-9-11-20/h7-18H,19H2,1-6H3 |
InChI Key |
LKKXLJVHIDZNFJ-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C(=O)OC2=CC=C(C=C2)OCC3=CC=CC=C3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


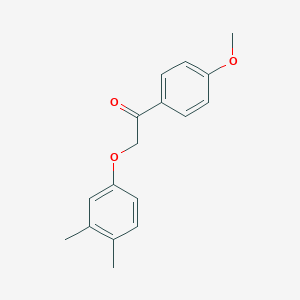
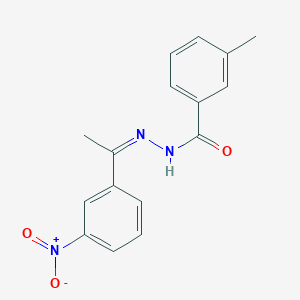
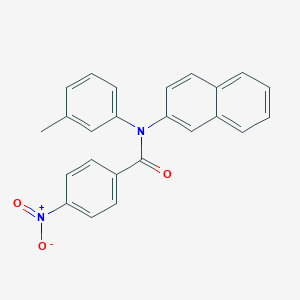

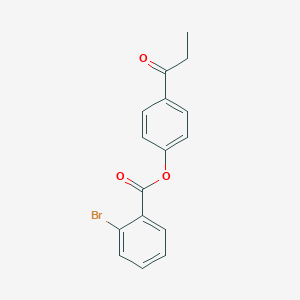
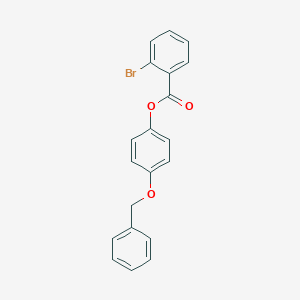
![5-[(3-Methylbenzoyl)oxy]-1-naphthyl 3-methylbenzoate](/img/structure/B386394.png)
![3-[(3-Methylbenzoyl)oxy]phenyl 3-methylbenzoate](/img/structure/B386395.png)
![N-(3-chloro-4-methylphenyl)-N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B386398.png)
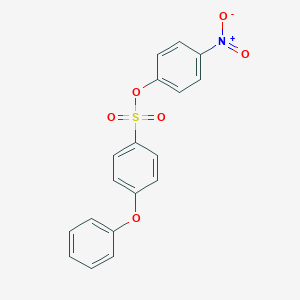
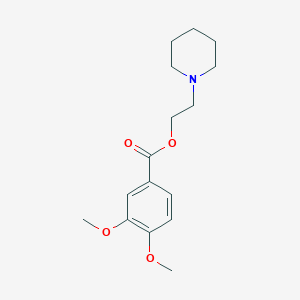
![3-[(2,5-Dichloroanilino)methyl]-5-(2,6-dichlorobenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B386402.png)
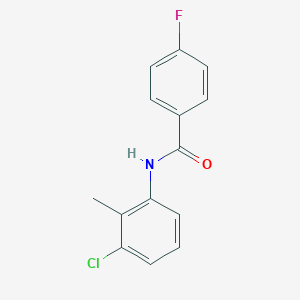
![4-[2-(4-chlorobenzylidene)hydrazino]-N-(3,4-dimethylphenyl)-4-oxobutanamide](/img/structure/B386406.png)
